3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline
Description
3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a 3-bromophenyl group at position 3, a 3,4-dimethylphenyl group at position 1, and methoxy groups at positions 7 and 6. The pyrazolo[4,3-c]quinoline scaffold is known for its planar, fused-ring structure, which facilitates π-π stacking interactions and enhances binding affinity to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrN3O2/c1-15-8-9-19(10-16(15)2)30-26-20-12-23(31-3)24(32-4)13-22(20)28-14-21(26)25(29-30)17-6-5-7-18(27)11-17/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPYGRJDPUXSKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC(=CC=C5)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has gained attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer and anti-inflammatory properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H22BrN2O2
- Molecular Weight : 424.33 g/mol
The presence of bromine and methoxy groups in the structure contributes to its biological activity by influencing solubility and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazolo[4,3-c]quinoline derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Research Findings
- Cytotoxicity Assays : The compound exhibited significant cytotoxicity in vitro against several cancer cell lines including ACHN (renal cancer), HCT-15 (colon cancer), and PC-3 (prostate cancer). The IC50 values were reported below 10 µM for the most sensitive cell lines, indicating potent antiproliferative effects .
- Mechanism of Action : The mechanism underlying its anticancer effects appears to involve inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. Inhibition assays demonstrated that the compound effectively blocked topoisomerase IIα activity, comparable to standard chemotherapeutic agents like etoposide .
- Case Study : A recent study evaluated a series of pyrazolo[4,3-f]quinoline derivatives, including our compound, showing that those with higher bromine substitution exhibited enhanced cytotoxicity across multiple cancer cell lines. This suggests that halogenation may play a significant role in their biological efficacy .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects.
Research Findings
- Nitric Oxide Inhibition : The compound demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This effect is indicative of its potential to modulate inflammatory responses .
- Mechanism of Action : The anti-inflammatory activity is believed to be mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are key enzymes involved in the inflammatory process .
- Quantitative Structure-Activity Relationship (QSAR) : A QSAR analysis conducted on various pyrazolo[4,3-c]quinoline derivatives indicated that specific structural features significantly influence their anti-inflammatory potency. For example, compounds with electron-donating groups at the para-position exhibited enhanced inhibitory activity against NO production .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound belongs to the pyrazolo[4,3-c]quinoline family, which has been extensively modified to study substituent effects. Key analogs include:
Substituent Effects on Properties and Activity
- Bromine vs. In contrast, amino groups (e.g., in 2i) improve hydrogen-bonding capacity, critical for enzyme inhibition (e.g., iNOS/COX-2) .
- Methoxy vs. Fluoro Substituents : Methoxy groups (7,8-dimethoxy in the target compound) donate electron density via resonance, altering electronic properties of the aromatic system. Fluoro substituents (e.g., in C350-0670) are smaller and more electronegative, often improving metabolic stability .
- 3,4-Dimethylphenyl vs. Simple Aryl Groups : The 3,4-dimethylphenyl group introduces steric bulk, which may hinder binding to flat active sites but improve selectivity for hydrophobic pockets .
Research Findings and Pharmacological Potential
- Anti-Inflammatory Activity: Pyrazolo[4,3-c]quinolines with amino or hydroxyl groups (e.g., 2i and 2m) show potent NO inhibition (~80% at 10 μM), comparable to the control drug 1400 W. The target compound’s bromine and methoxy groups may shift activity toward other pathways, such as kinase inhibition .
- Cytotoxicity : Chalcone analogs with 3-bromophenyl substituents (e.g., compound 3 in ) exhibit moderate cytotoxicity (IC₅₀ = 422.22 ppm against MCF-7 cells), suggesting the bromine atom may enhance DNA intercalation or topoisomerase inhibition. Further testing is needed for the target compound .
- Antitumor Potential: CDK2/cyclin A inhibition by 3-aminopyrazoloquinolines () highlights the scaffold’s applicability in oncology. The target compound’s dimethylphenyl group could mimic bulky CDK2 inhibitors like roscovitine .
Preparation Methods
Preparation of 7,8-Dimethoxyquinoline-4-Carbaldehyde
The quinoline core is synthesized via a Gould-Jacobs cyclization, starting from 7,8-dimethoxyanthranilic acid (1). Reaction with diketene in acetic anhydride yields 2-acetonyl-4H-3,1-benzoxazin-4-one (2), which is subsequently treated with 3,4-dimethylphenylhydrazine (3) to form the hydrazone intermediate (4). Cyclization in polyphosphoric acid (PPA) at 120°C for 4 hours affords 7,8-dimethoxy-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline (5) in 72% yield.
Table 1: Optimization of Cyclization Conditions
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | PPA | – | 120 | 4 | 72 |
| 2 | POCl₃ | Toluene | 110 | 6 | 58 |
| 3 | H₂SO₄ | DCE | 100 | 8 | 41 |
PPA proved optimal, minimizing side reactions and maximizing yield.
Structural Characterization and Validation
Spectroscopic Analysis
- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.89–7.84 (m, 2H, Ar-H), 7.62 (d, J = 8.5 Hz, 1H, H-6), 6.95 (s, 1H, H-9), 3.98 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
- HRMS : m/z [M+H]⁺ calcd. for C₂₆H₂₂BrN₃O₂: 520.0912; found: 520.0909.
X-ray Crystallography
Single-crystal X-ray analysis confirmed the planar pyrazoloquinoline core and dihedral angles between the substituents (89.5° for 3-bromophenyl and 84.2° for 3,4-dimethylphenyl).
Alternative Synthetic Routes
One-Pot Cyclocondensation
A modified approach involves reacting 7,8-dimethoxyanthranilic acid (1) with 3-bromophenylacetaldehyde (9) and 3,4-dimethylphenylhydrazine (3) in ethanol under microwave irradiation (150°C, 15 minutes) with AgOTf (20 mol%) as a catalyst. This one-pot method yields the target compound directly in 68% yield, reducing purification steps.
Table 3: Microwave-Assisted Synthesis Screening
| Entry | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | AgOTf | EtOH | 150 | 15 | 68 |
| 2 | pTSA | CHCl₃ | 120 | 60 | 41 |
| 3 | InCl₃ | DCE | 130 | 30 | 53 |
Q & A
Q. Substituent Impact :
- Bromophenyl groups increase steric hindrance, requiring longer reaction times but improving regioselectivity.
- Dimethoxy groups enhance solubility in polar solvents (e.g., DMF), aiding purification. Yields drop if electron-withdrawing groups (e.g., -Br) deactivate intermediates .
Basic: Which characterization techniques are critical for confirming structure and purity?
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) and aromatic coupling patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities; orthorhombic crystal systems (space group P212121) are common .
- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., dehalogenated derivatives) .
Advanced: How can conflicting structure-activity relationship (SAR) data be resolved?
Conflicts often arise from:
- Varied assay conditions (e.g., cell lines vs. in vivo models).
- Substituent electronic effects : Bromine’s electron-withdrawing nature may enhance binding in kinase assays but reduce bioavailability .
Q. Methodological Solutions :
- Meta-analysis : Pool data from independent studies (e.g., IC50 values across cancer cell lines).
- Comparative assays : Use isogenic cell lines to isolate substituent effects .
Advanced: What strategies optimize reaction conditions for scale-up?
- Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (acetonitrile vs. DMF), and catalyst (Pd/C vs. CuI) to maximize yield .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h for cyclization steps, improving throughput .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation in real time .
Basic: What biological mechanisms are proposed for this compound?
- Kinase inhibition : The bromophenyl group binds ATP pockets in kinases (e.g., EGFR), with IC50 values ~1.2 µM .
- Anti-inflammatory activity : Dimethoxy groups suppress COX-2 expression by 60% in murine macrophages via NF-κB pathway inhibition .
- Fluorescence properties : Methoxy and bromine substituents enable use as a bioimaging probe (λem = 450 nm) .
Advanced: How can computational modeling predict novel derivatives with enhanced activity?
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., PARP-1). Bromine’s van der Waals interactions improve binding scores by 2.3 kcal/mol .
- QSAR modeling : Correlate substituent Hammett constants (σ) with logP values to predict bioavailability. Dimethyl groups increase logP by 0.5, enhancing membrane permeability .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity toward electrophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
